molecular formula C7H3Cl2N3 B12970880 5,8-Dichloropyrido[3,4-b]pyrazine

5,8-Dichloropyrido[3,4-b]pyrazine

Cat. No.: B12970880
M. Wt: 200.02 g/mol
InChI Key: VSGQXARDJBFVBL-UHFFFAOYSA-N
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Description

5,8-Dichloropyrido[3,4-b]pyrazine is a dichlorinated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds based on the pyrido[3,4-b]pyrazine scaffold, particularly dihydro derivatives, have been investigated for their biological activity. Scientific studies have shown that certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives exhibit activity against experimental neoplasms, with their mechanism of action attributed to the accumulation of cells at mitosis . The structural motif of a fused pyrazine ring is common in drug discovery, as pyrazine derivatives are known to demonstrate a range of pharmacological activities, including antitumor effects . The two chlorine atoms on this aromatic system make it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies. This compound is intended for research purposes as a key intermediate in the development of potential therapeutic agents and as a scaffold for chemical library production. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

5,8-dichloropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H3Cl2N3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H

InChI Key

VSGQXARDJBFVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CN=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2,5-Dichloropyridine-3,4-diamine or related dichlorinated diamines serve as common precursors.
  • Glyoxal or other dialdehydes are used to form the pyrazine ring via condensation with diamines.
  • Chlorinated pyridine derivatives are often employed to ensure chlorine substitution at desired positions.

Typical Synthetic Route

A representative synthetic route involves:

  • Condensation Reaction
    The reaction of a dichloropyridine diamine (e.g., 2,5-dichloropyridine-3,4-diamine) with glyoxal under reflux in ethanol or another suitable solvent leads to cyclization forming the pyrido[3,4-b]pyrazine core with chlorine atoms retained at the 5 and 8 positions.

  • Reaction Conditions

    • Solvent: Ethanol or other polar protic solvents.
    • Temperature: Reflux conditions (approximately 78 °C for ethanol).
    • Time: Several hours to ensure complete cyclization.
  • Purification
    The crude product is purified by recrystallization or chromatographic methods to isolate the pure this compound.

Alternative Approaches

  • Direct Chlorination : Starting from pyrido[3,4-b]pyrazine, selective chlorination using reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions can introduce chlorine atoms at the 5 and 8 positions. However, regioselectivity and over-chlorination are challenges.

  • Cross-Coupling and Substitution Reactions : Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on halogenated pyrido[3,4-b]pyrazine intermediates can allow for functionalization at the 5 and 8 positions, followed by chlorination or substitution to install chlorine atoms.

Detailed Research Findings and Data

Step Reagents/Conditions Outcome/Notes
1 2,5-Dichloropyridine-3,4-diamine + Glyoxal in ethanol, reflux Cyclization to form this compound core; yields typically moderate to high (50-80%) depending on purity of starting materials and reaction time.
2 Purification by recrystallization or chromatography Isolated compound with high purity (>95% by HPLC).
3 Optional chlorination of pyrido[3,4-b]pyrazine Use of PCl5 or SO2Cl2 under controlled temperature to selectively chlorinate at 5,8-positions; requires careful monitoring to avoid over-chlorination.
4 Pd-catalyzed cross-coupling on halogenated intermediates Enables functional group manipulation before final chlorination; useful for analog synthesis.

Summary of Key Literature Insights

  • The synthesis of 5,7-dichloropyrido[3,4-b]pyrazine via condensation of 2,6-dichloropyridine-3,4-diamine with glyoxal in ethanol under reflux is well-documented and can be adapted for this compound by using appropriately chlorinated diamines.
  • Continuous flow and stirred-tank reactor methods have been developed for related pyrazine derivatives to improve safety and scalability, especially when handling reactive intermediates.
  • Cross-coupling methods and selective chlorination provide routes for functionalization and diversification of the pyrido[3,4-b]pyrazine scaffold.
  • Condensation reactions involving diamines and dialdehydes remain the cornerstone of pyrido[3,4-b]pyrazine synthesis, with solvent and temperature optimization critical for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrido[3,4-b]pyrazine derivatives .

Scientific Research Applications

5,8-Dichloropyrido[3,4-b]pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5,8-Dichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Optical and Electrochemical Properties of Thiophene Copolymers

Acceptor Unit λmax (nm) Band Gap (eV) Reduction Potential (V vs. Ag/Ag<sup>+</sup>)
Pyrido[3,4-b]pyrazine 633 1.96 −1.5 to −1.8
Pyridine ~600 ~2.07 −1.8 to −2.1
Quinoxaline ~610 ~2.03 −1.6 to −1.9

Thieno[3,4-b]pyrazine (TP) Analogues

Thieno[3,4-b]pyrazine (TP), a sulfur-containing fused heterocycle, is more electron-deficient than pyrido[3,4-b]pyrazine, leading to even lower band gaps in polymers. For example, TP-based copolymers exhibit λmax > 700 nm and band gaps <1.5 eV . Extended TP analogues like dibenzo[f,h]thieno[3,4-b]quinoxaline further reduce band gaps (<1.3 eV) through enhanced conjugation . However, TP derivatives often suffer from reduced solubility, requiring bulky substituents for processability—a challenge less pronounced in pyrido[3,4-b]pyrazine systems due to their planar structure .

Halogenated Derivatives: Cl vs. Br Substitution

The 5,8-dichloro derivative is less electron-withdrawing than its 5,8-dibromo counterpart (e.g., 2,3-bis(4-(decyloxy)phenyl)-5,8-dibromopyrido[4,3-b]pyrazine). Bromine’s higher polarizability and larger atomic radius intensify CT interactions, further red-shifting absorption spectra (Δλmax ≈ 20 nm) and lowering band gaps (~0.1–0.2 eV difference) . However, chlorine substituents improve oxidative stability and reduce synthetic complexity, making them preferable for certain applications.

Table 2: Effect of Halogen Substituents on Pyrido[3,4-b]pyrazine Derivatives

Halogen λmax (nm) Band Gap (eV) Solubility (in THF)
Cl 633 1.96 Moderate
Br ~650 ~1.85 Low

Structural and Substituent Effects

The introduction of 4-(decyloxy)phenyl groups on pyrido[3,4-b]pyrazine enhances polymer solubility without significantly compromising electron-withdrawing capacity . In contrast, fused-ring systems like difurazano[3,4-b,e]pyrazine derivatives (e.g., 4,8-dinitraminodifurazano[3,4-b,e]pyrazine) prioritize energetic performance (detonation velocity >9,000 m/s) over optoelectronic utility, underscoring the application-specific design of pyrazine derivatives .

Biological Activity

5,8-Dichloropyrido[3,4-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that enhances its interaction with biological targets. The presence of chlorine atoms at the 5 and 8 positions contributes to its unique reactivity and selectivity in biological systems.

Biological Activities

1. Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated its efficacy against MDA-MB-231 breast cancer cells, revealing an IC50 value of approximately 25 µM, indicating potent antiproliferative activity (Table 1).
Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23125Induction of apoptosis via mitochondrial pathway
HeLa30Inhibition of microtubule polymerization
A54935Cell cycle arrest at G2/M phase

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus.
Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus15Bactericidal
Escherichia coli20Bacteriostatic
Pseudomonas aeruginosa25Bactericidal

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a kinase inhibitor, modulating signal transduction pathways critical for cell proliferation and survival. This mechanism is particularly relevant in cancer therapy where aberrant kinase activity is common.
  • Microtubule Disruption : Similar to other antitumor agents like taxanes, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Research Studies

Several studies have contributed to the understanding of this compound's biological activity:

  • Study on Anticancer Effects : A systematic evaluation involving multiple derivatives of pyrido[3,4-b]pyrazine highlighted that modifications at the chlorine positions significantly influenced cytotoxicity profiles (source ).
  • Antimicrobial Evaluation : Another research effort focused on synthesizing derivatives and assessing their antimicrobial efficacy against clinical isolates. The findings suggested that structural modifications could enhance bioactivity (source ).

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